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Compound of Interest

5-Methylheptan-2-amine
Compound Name:
hydrochloride

Cat. No.: B12329440

Executive Summary

Octodrine Hydrochloride (2-amino-6-methylheptane HCI), often marketed as DMHA, is an
aliphatic amine used in dietary supplements and historically as a nasal decongestant.[1] Its
structural similarity to 1,3-DMAA necessitates precise analytical methods for identification and
purity assessment.[1]

This guide details the protocol for the structural elucidation of Octodrine HCI using Nuclear
Magnetic Resonance (NMR) spectroscopy.[1] Unlike simple infrared (IR) identification, NMR
provides site-specific connectivity data, allowing for the differentiation of structural isomers
(e.g., 1,5-dimethylhexylamine vs. 1,3-dimethylamylamine analogs) and the confirmation of the
hydrochloride salt form.

Chemical Context & Assignment Logic

To interpret the spectrum accurately, one must understand the molecule's topology. Octodrine
Is an eight-carbon aliphatic chain with a chiral center at C2 and a branched isopropyl tail.[1]

e Chemical Formula:

[2]
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¢ |[UPAC Name: 2-amino-6-methylheptane hydrochloride
e Key Structural Features:
o C2-Methine (

-proton): The most deshielded aliphatic proton due to the electron-withdrawing ammonium
group (

)-[1]

o C1-Methyl: A doublet coupled to the C2-methine.[1]

o Isopropyl Tail (C6, C7, C8): A diagnostic septet (C6) and intense doublets (C7, C8)
representing the terminal methyls.[2]

Structural Visualization

The following diagram outlines the carbon numbering scheme used throughout this protocol
and the logical flow of the characterization workflow.
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Figure 1: Structural connectivity of Octodrine HCI and the standard NMR characterization
workflow.

Experimental Protocol
Reagents and Materials

e Analyte: Octodrine Hydrochloride (Reference Standard grade recommended).[2][1]
e Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (v/v).[1]
o Why DMSO-d6? While

is common for salts, DMSO-d6 is preferred here to observe the exchangeable ammonium
protons (

), which appear as a broad distinct signal (~8.0 ppm), confirming the salt formation.[2]

would exchange these protons, erasing this diagnostic peak.
 NMR Tubes: High-precision 5mm tubes (e.g., Wilmad 507-PP or equivalent).[1]
Sample Preparation[5][6][7]
e Weighing: Accurately weigh 10—-15 mg of Octodrine HCI into a clean vial.

o Note: Higher concentrations (up to 20 mg) improve 13C sensitivity but may cause
viscosity-induced broadening.[1]

e Dissolution: Add 0.6 mL of DMSO-d6. Cap and vortex until fully dissolved.[1] The solution
should be clear and colorless.

o Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any
particulate matter is visible.[1]

Instrument Parameters (400 MHz or higher)

e Temperature: 298 K (25°C).[2][1]

e 1H NMR:
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o Pulse Angle: 30° or 90°.[1]
o Relaxation Delay (D1):

2.0 seconds (ensure quantitative integration of methyls).

o Scans (NS): 16 or 32.[2][1]

o Spectral Width: -2 to 14 ppm.[1]

e 13C NMR (Proton Decoupled):
o Pulse Angle: 30°.[1]
o Relaxation Delay (D1): 2.0 seconds.[2][1]
o Scans (NS):

1024 (due to low molecular weight and relaxation times).[1]

o Peaking: Peaks may be sharp; ensure sufficient digital resolution.

Results and Discussion
1H NMR Spectrum Analysis

The proton spectrum of Octodrine HCI in DMSO-d6 is characterized by three distinct methyl
signals and a deshielded methine.[1]

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.caymanchem.com/product/21927/octodrine-hydrochloride
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.caymanchem.com/product/21927/octodrine-hydrochloride
https://www.caymanchem.com/product/21927/octodrine-hydrochloride
https://www.caymanchem.com/product/21927/octodrine-hydrochloride
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.caymanchem.com/product/21927/octodrine-hydrochloride
https://www.caymanchem.com/product/21927/octodrine-hydrochloride
https://www.caymanchem.com/product/21927/octodrine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12329440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Chemical Shift

. ( e Assignment
Position Multiplicity Integral

Logic
» Ppm)

Ammonium
protons.[1] Only
visible in non-

Broad exchangeable

NH3+ 7.90 - 8.10 _ _ 3H

Singlet/Triplet solvents
(DMSO0).[1]
Confirms HCI
salt.[1][3]

The

-proton.[1]

Deshielded by

Multiplet (Sextet- .
H-2 3.05-3.15 ultiplet (Sextet- | the adjacent

like) positive nitrogen.
[1] Shifts upfield
(~2.8 ppm) if free
base.[2][1]

Methylene

) envelope.[2] H-3
Overlapping

H-3,4,5 1.20-1.60 ) 6H is diastereotopic
Multiplets
and may show

complexity.[1]

Methine of the

isopropyl group.
Septet propyl group

H-6 1.45-155 1H [1] Often buried
(obscured) ]
in the methylene

envelope.[1]

Methyl group

Doublet ( attached to the

H-1 1.18-1.22 3H )
Hz) chiral center

(C2).[1]
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Terminal
isopropyl
Doublet ( methyls.[1]
H-7, H-8 0.83-0.87 6H :
Ho) Chemically

equivalent due to

free rotation.[1]

Note: Chemical shifts are referenced to TMS at 0.00 ppm.[1] Values may vary

0.05 ppm depending on concentration and temperature.[1]

13C NMR Spectrum Analysis

The carbon spectrum provides the carbon skeleton verification.[1] The lack of symmetry in the
chain (except for the isopropyl terminus) results in distinct signals.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.caymanchem.com/product/21927/octodrine-hydrochloride
https://www.caymanchem.com/product/21927/octodrine-hydrochloride
https://www.caymanchem.com/product/21927/octodrine-hydrochloride
https://www.caymanchem.com/product/21927/octodrine-hydrochloride
https://www.caymanchem.com/product/21927/octodrine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12329440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Chemical Shift (

Position Type (DEPT-135) Assignment Logic
» PpmM)
-carbon.[1]
C-2 46.5 - 47.5 CH Significantly
deshielded by
Nitrogen.
C-3 33.0-34.5 CH2 _carbon.[1]

Methylene near the

C-5 38.0-39.0 CH2 ) ]
isopropyl tail.[1]
Methine of the

C-6 27.0-28.0 CH )
isopropy! group.[1]

C-4 23.5-245 CH2 Central methylene.

Isopropyl methyls.[1]
C-7,C-8 22.0-23.0 CH3 Intense signal (2
carbons).[2][1]

Methyl attached to C2.
[1]

C-1 18.0-19.0 CH3

Diagnostic Correlations (2D NMR)

To validate the assignment, COSY (Correlation Spectroscopy) is essential:

e H-1/H-2 Correlation: The doublet at ~1.20 ppm will show a strong cross-peak with the
methine at ~3.10 ppm.[1] This confirms the position of the amine group.[1]

e H-7,8/ H-6 Correlation: The strong doublet at ~0.85 ppm will couple to the multiplet region
around 1.50 ppm, confirming the isopropyl tail.[1]

e H-2/ H-3 Correlation: The methine at ~3.10 ppm will couple to the methylene envelope,
establishing the chain connectivity.[1]
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Quality Control & Impurity Profiling

Common impurities in synthetic Octodrine HCl include:
o Regioisomers: 1,3-Dimethylamylamine (DMAA) analogs.[2][1][4] Look for shifts in the
-proton region or different methyl coupling patterns.[1]

e Solvent Residuals:

o Ethanol/lsopropanol:[1] Often used in recrystallization.[1] Look for signals at 1.05 ppm (t) /
3.44 ppm (q) for EtOH in DMSO.[1]

o Water:[1][5] Variable peak around 3.3 ppm in DMSO-d6.[1]

» Synthesis Byproducts: Alkene intermediates (if reductive amination was incomplete) would
appear in the 5.0-6.0 ppm region (absent in pure Octodrine).[2][1]

References

o Chemical Identity: National Center for Biotechnology Information.[1] PubChem Compound
Summary for CID 10975, 2-Amino-6-methylheptane.[1] [Link]

e Regulatory & Analysis Context: Cohen, P. A., et al. (2017).[2] "Four experimental stimulants
found in sports and weight loss supplements.”[1] Clinical Toxicology. [Link][2]

o General Amine Salt Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: NMR Spectroscopy Characterization
of Octodrine Hydrochloride (DMHA)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12329440#nmr-spectroscopy-characterization-of-
octodrine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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